molecular formula C11H14N2O2 B3331998 1-[(5-Hydroxy-2-pyridinyl)carbonyl]-piperidine CAS No. 866327-65-3

1-[(5-Hydroxy-2-pyridinyl)carbonyl]-piperidine

Cat. No.: B3331998
CAS No.: 866327-65-3
M. Wt: 206.24 g/mol
InChI Key: OUOSULQMNVZGMT-UHFFFAOYSA-N
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Description

Contextualization of Pyridine (B92270) and Piperidine (B6355638) Heterocycles in Contemporary Chemical Research

Pyridine and piperidine rings are fundamental building blocks in the realm of heterocyclic chemistry, frequently appearing in a vast array of pharmaceuticals and biologically active compounds. The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a common motif in FDA-approved drugs, valued for its ability to engage in various biological interactions and its synthetic versatility. Similarly, the piperidine scaffold, a saturated six-membered nitrogen-containing heterocycle, is a cornerstone in drug discovery, with its derivatives exhibiting a wide spectrum of pharmacological activities. mdpi.comresearchgate.net The combination of these two moieties into a single molecular entity, as seen in piperidinyl-pyridinyl amides, creates a chemical space ripe for exploration, offering the potential for novel therapeutic agents with unique properties.

The significance of these heterocycles is underscored by their presence in numerous approved drugs spanning various therapeutic areas, including oncology, central nervous system disorders, and infectious diseases. The pyridine moiety often contributes to the molecule's pharmacokinetic and pharmacodynamic properties, enhancing solubility, metabolic stability, and receptor binding affinity. nih.gov The piperidine ring, with its conformational flexibility, can effectively orient substituents in three-dimensional space to optimize interactions with biological targets. The amide linkage between these two rings provides a stable and synthetically accessible connection, further enhancing the drug-like properties of the resulting molecule.

Rationale for Dedicated Academic Investigation of 1-[(5-Hydroxy-2-pyridinyl)carbonyl]-piperidine

The specific compound, this compound, presents a compelling case for dedicated academic investigation due to the unique combination of its structural features. The presence of a hydroxyl group on the pyridine ring introduces a key functional group capable of participating in hydrogen bonding, a critical interaction in many biological systems. This hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially enhancing the compound's binding affinity and selectivity for specific protein targets.

Furthermore, the linkage of the 5-hydroxypyridine-2-carbonyl moiety to the piperidine ring creates a specific spatial arrangement of functional groups that can be explored for its interaction with various enzymes and receptors. The exploration of such compounds is driven by the continuous need for new chemical entities with improved efficacy, selectivity, and safety profiles. The systematic study of this compound can provide valuable insights into the structure-activity relationships (SAR) of this class of compounds, guiding the design of future therapeutic agents.

Current Gaps and Future Avenues in the Academic Exploration of Piperidinyl-Pyridinyl Amide Derivatives

While the broader class of piperidinyl-pyridinyl amides has seen considerable research, there remain significant gaps in the academic exploration of specific derivatives like this compound. A comprehensive understanding of its pharmacological profile, including its potential targets and mechanism of action, is largely uncharted territory. Detailed studies on its absorption, distribution, metabolism, and excretion (ADME) properties are also lacking, which are crucial for assessing its potential as a drug candidate.

Future research should focus on a multi-pronged approach. This includes the development of efficient and scalable synthetic routes to access not only the parent compound but also a library of analogues with systematic modifications to the pyridine and piperidine rings. Such a library would be invaluable for establishing robust SAR data. Furthermore, comprehensive biological screening against a wide range of therapeutic targets is warranted to uncover potential pharmacological activities. Advanced computational studies, such as molecular docking and dynamics simulations, could also be employed to predict potential binding modes and guide the design of more potent and selective derivatives. The exploration of novel applications for this chemical scaffold, beyond traditional drug discovery, could also represent a fruitful avenue for future research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-hydroxypyridin-2-yl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-9-4-5-10(12-8-9)11(15)13-6-2-1-3-7-13/h4-5,8,14H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOSULQMNVZGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659242
Record name (5-Hydroxypyridin-2-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866327-65-3
Record name (5-Hydroxypyridin-2-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Derivatization of 1 5 Hydroxy 2 Pyridinyl Carbonyl Piperidine

Retrosynthetic Strategies for the 1-[(5-Hydroxy-2-pyridinyl)carbonyl]-piperidine Scaffold

A logical retrosynthetic analysis of this compound involves the disconnection of the amide bond, a common and reliable transformation in organic synthesis. This primary disconnection yields two key building blocks: 5-hydroxypicolinic acid and piperidine (B6355638). This approach is advantageous as both precursors are commercially available or can be readily synthesized.

Further disconnection of 5-hydroxypicolinic acid could involve functional group interconversion from a more readily available precursor, such as 5-amino-2-methylpyridine, through diazotization followed by hydroxylation and subsequent oxidation of the methyl group. Similarly, piperidine can be conceptually derived from pyridine (B92270) through catalytic hydrogenation. This multi-level retrosynthetic analysis provides a flexible framework for designing various synthetic routes, allowing for the incorporation of structural diversity in either the pyridine or piperidine moiety at an early stage.

Development and Optimization of Synthetic Pathways for this compound

The synthesis of this compound primarily relies on the efficient formation of the amide bond between the 5-hydroxypicolinic acid and piperidine moieties. Various methodologies have been developed and optimized to achieve this transformation with high yield and purity.

The most conventional approach for the synthesis of this compound involves the coupling of 5-hydroxypicolinic acid with piperidine using a suitable coupling agent. researchgate.netnih.gov This method typically involves the activation of the carboxylic acid group of 5-hydroxypicolinic acid to facilitate nucleophilic attack by the secondary amine of piperidine.

Commonly employed coupling agents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. fishersci.co.uk Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride, by treatment with reagents like thionyl chloride or oxalyl chloride prior to the addition of piperidine. fishersci.co.uk

A modular approach to the synthesis allows for the facile generation of a library of analogs by varying either the picolinic acid or the amine component. nih.gov This strategy is particularly valuable in drug discovery for the exploration of structure-activity relationships (SAR). nbinno.com For instance, substituted piperidines or other cyclic amines can be used in place of piperidine to probe the steric and electronic requirements of the target receptor or enzyme. arizona.edu

Table 1: Conventional Synthesis Approaches

Step Reagents and Conditions Purpose
1. Acid Activation 5-hydroxypicolinic acid, SOCl₂ or (COCl)₂ Formation of 5-hydroxypicolinoyl chloride
2. Amide Coupling 5-hydroxypicolinoyl chloride, piperidine, base (e.g., Et₃N) Formation of the amide bond
Alternative 5-hydroxypicolinic acid, piperidine, coupling agent (e.g., DCC, EDC), additive (e.g., HOBt) In-situ activation and coupling

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes to picolinamide (B142947) derivatives. digitellinc.com These approaches focus on reducing waste, avoiding hazardous reagents, and improving atom economy.

One green strategy involves the use of catalytic methods for amide bond formation that avoid the use of stoichiometric activating agents, which generate significant amounts of byproducts. For example, boric acid derivatives have been explored as catalysts for the direct amidation of carboxylic acids and amines. While not yet widely applied to this specific molecule, this approach represents a promising avenue for future development.

Furthermore, the choice of solvent plays a crucial role in the environmental impact of a synthesis. The replacement of traditional volatile organic solvents (VOCs) with greener alternatives such as water, ethanol, or ionic liquids is a key consideration. The development of synthetic protocols that can be performed in these environmentally benign solvents is an active area of research.

While the parent compound this compound is achiral, the introduction of substituents on the piperidine ring can create one or more stereocenters, necessitating stereoselective synthetic methods. acs.orgdicp.ac.cn The synthesis of enantiomerically pure substituted piperidines is of great importance in medicinal chemistry, as different stereoisomers of a drug can exhibit vastly different pharmacological activities. academax.comnih.govresearchgate.net

Asymmetric synthesis of chiral piperidine derivatives can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool. For example, the asymmetric hydrogenation of substituted pyridinium (B92312) salts using a chiral catalyst can provide access to enantiomerically enriched piperidines. dicp.ac.cn Chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, have also emerged as powerful tools for the asymmetric dearomatization of pyridines to produce chiral piperidines. nih.gov

Another approach involves the stereoselective functionalization of a pre-existing piperidine ring. d-nb.infonih.gov For instance, catalyst-controlled C-H functionalization can be used to introduce substituents at specific positions of the piperidine ring with high stereoselectivity.

Chemical Modification and Derivatization Strategies of the this compound Core

The chemical modification of the this compound core is a key strategy for modulating its physicochemical properties and biological activity. Derivatization efforts have primarily focused on the functionalization of the piperidine moiety.

The piperidine ring offers multiple sites for functionalization, allowing for the introduction of a wide range of substituents to explore the chemical space around the core scaffold. researchgate.netresearchgate.net

C-H Functionalization: Direct C-H functionalization has emerged as a powerful and atom-economical method for modifying the piperidine ring. researchgate.net This approach avoids the need for pre-functionalized starting materials. Rhodium-catalyzed C-H insertion reactions, for example, can be used to introduce various functional groups at the C2, C3, or C4 positions of the piperidine ring with control over regioselectivity and stereoselectivity. nih.gov The site of functionalization can often be directed by the choice of catalyst and protecting group on the piperidine nitrogen.

Synthesis of Substituted Piperidines: A more traditional approach involves the synthesis of the target molecule from a pre-functionalized piperidine derivative. nih.gov A vast array of substituted piperidines are commercially available or can be synthesized through established methods. These can then be coupled with 5-hydroxypicolinic acid to generate the desired derivatives. This modular approach allows for the systematic exploration of the effects of substituents at different positions of the piperidine ring. For instance, the introduction of alkyl, aryl, or functional groups containing heteroatoms can influence the compound's lipophilicity, polarity, and ability to form hydrogen bonds, all of which can impact its biological activity. nih.gov

Table 2: Strategies for Piperidine Moiety Functionalization

Position Method Description
C2 C-H Functionalization Direct introduction of substituents using a catalyst to activate the C-H bond.
C3 Asymmetric Cyclopropanation/Ring Opening Indirect functionalization via a cyclopropane (B1198618) intermediate. d-nb.info
C4 C-H Functionalization Catalyst-controlled introduction of functional groups. nih.gov
Various Use of Pre-functionalized Piperidines Coupling of 5-hydroxypicolinic acid with a library of substituted piperidines.

Substitution Patterns on the 5-Hydroxypyridine Moiety

The 5-hydroxypyridine ring of this compound is a key site for structural modification. The electronic properties of the hydroxyl group and the piperidinylcarbonyl substituent significantly influence the regioselectivity of substitution reactions on the aromatic ring. The hydroxyl group is an activating, ortho-, para-directing group due to its ability to donate electron density through resonance. organicchemistrytutor.comaakash.ac.in Conversely, the carbonyl-containing substituent at the 2-position is a deactivating, meta-directing group, withdrawing electron density from the ring. wikipedia.org The interplay of these opposing electronic effects dictates the outcome of electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS) reactions, the positions ortho and para to the strongly activating hydroxyl group (C4 and C6) are expected to be the most nucleophilic. However, the C6 position is sterically hindered by the adjacent piperidinylcarbonyl group. Therefore, electrophilic attack is most likely to occur at the C4 position. Common electrophilic substitution reactions that can be employed include nitration, halogenation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully optimized to achieve the desired regioselectivity and avoid unwanted side reactions.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA) on the pyridine ring is generally favored at the positions ortho and para to the ring nitrogen, which are electron-deficient. youtube.comyoutube.com In the case of this compound, the presence of a suitable leaving group, such as a halogen, at the C4 or C6 position would facilitate nucleophilic attack. The introduction of such a leaving group can be achieved through prior electrophilic halogenation. Subsequent reaction with various nucleophiles, such as amines, alkoxides, or thiolates, can then be used to introduce a wide range of functional groups onto the pyridine ring.

Substitution PositionPredicted ReactivityInfluencing FactorsPotential Reactions
C3LowDeactivated by adjacent carbonyl groupUnlikely to undergo facile substitution
C4High (Electrophilic)Activated by para-hydroxyl groupNitration, Halogenation, Friedel-Crafts
C6Moderate (Nucleophilic)Activated by ortho-nitrogen and potentially a leaving groupNucleophilic displacement of a pre-installed leaving group

Modifications at the Carbonyl Linkage

The amide bond is a critical linkage in many pharmaceutical compounds, but it can be susceptible to metabolic degradation. Therefore, its modification or replacement with a more stable bioisostere is a common strategy in drug design. nih.govnih.govdrughunter.comexlibrisgroup.comcambridgemedchemconsulting.com

Reduction of the Carbonyl Group:

The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH2-) to yield the corresponding amine, 1-[(5-hydroxy-2-pyridinyl)methyl]-piperidine. This transformation can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). nih.gov This modification significantly alters the geometry and electronic properties of the linker between the pyridine and piperidine rings, which can have a profound impact on biological activity.

Bioisosteric Replacement:

The amide bond can be replaced with various bioisosteres to improve metabolic stability and modulate physicochemical properties. For example, heterocycles such as 1,2,3-triazoles, oxadiazoles, or imidazoles can serve as effective amide bond mimics. nih.govdrughunter.comcambridgemedchemconsulting.com The synthesis of these analogs would involve the separate synthesis of the 5-hydroxypyridine and piperidine moieties followed by their coupling using appropriate click chemistry or cycloaddition reactions.

ModificationReagents/StrategyResulting StructurePotential Impact
Carbonyl ReductionLiAlH4, BH3Methylene amineIncreased flexibility, altered H-bonding
Bioisosteric ReplacementClick chemistry, CycloadditionHeterocyclic linkerImproved metabolic stability, modified polarity

Synthesis of Isotopic Variants for Mechanistic Probing (e.g., 13C, 15N labeling)

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and in quantitative bioanalytical assays. The synthesis of 13C and 15N labeled variants of this compound can provide crucial insights into its chemical and biological behavior.

13C Labeling:

The carbonyl carbon is a prime target for 13C labeling. This can be achieved by utilizing a 13C-labeled precursor in the synthesis of the pyridine-2-carboxylic acid moiety. For instance, the synthesis could start from a 13C-labeled cyanide, which is then incorporated into the carboxylic acid functionality. nih.gov Alternatively, a 13C-labeled carbon monoxide gas can be used in a palladium-catalyzed carbonylation reaction to introduce the labeled carbonyl group.

15N Labeling:

The nitrogen atom of the pyridine ring can be labeled with 15N. A common method for introducing 15N into a pyridine ring involves a ring-opening and ring-closing sequence via Zincke imine intermediates, using a commercially available 15N-labeled ammonium (B1175870) salt as the nitrogen source. nih.govchemrxiv.orgnih.govacs.org This method is applicable to a wide range of substituted pyridines. The piperidine nitrogen could also be labeled using a 15N-labeled piperidine precursor in the initial amide bond formation step.

IsotopePosition of LabelSynthetic StrategyApplication
13CCarbonyl carbonUse of 13C-labeled cyanide or 13COMechanistic studies of carbonyl reactions, NMR analysis
15NPyridine nitrogenZincke imine ring-opening/closingElucidation of pyridine ring transformations, metabolic fate studies
15NPiperidine nitrogenUse of 15N-labeled piperidineTracing the piperidine moiety in biological systems

In Depth Spectroscopic and Advanced Analytical Characterization for Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-[(5-Hydroxy-2-pyridinyl)carbonyl]-piperidine in solution. It provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships, which are crucial for understanding its conformational dynamics.

A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is employed for a complete assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum provides initial information on the number and type of protons. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region, while the aliphatic protons of the piperidine (B6355638) ring would be found in the upfield region.

¹³C NMR: The carbon NMR spectrum, often aided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number of different carbon environments, distinguishing between CH₃, CH₂, CH, and quaternary carbons.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu It is essential for mapping the proton-proton connectivities within the pyridine and piperidine ring systems separately. researchgate.net For instance, it would show correlations between adjacent methylene (B1212753) protons within the piperidine ring. rsc.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. sdsu.edu It is a powerful tool for assigning carbon signals based on the previously assigned proton signals. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu This is critical for piecing the molecular structure together, for example, by showing a correlation from the piperidine protons adjacent to the nitrogen to the carbonyl carbon, and from the pyridine proton at position 3 to the same carbonyl carbon, thus confirming the amide linkage. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is vital for determining the preferred conformation and stereochemistry of the molecule, such as the relative orientation of the pyridine and piperidine rings around the amide bond.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This table presents expected chemical shift ranges based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.

Atom Position (Pyridine)¹H δ (ppm)¹³C δ (ppm)Key HMBC CorrelationsKey NOESY Correlations
C2 (C=O)-~168.0H3, H6, Piperidine H2'/H6'-
C3~7.30 (dd)~125.0C2, C4, C5H4, Piperidine H2'/H6'
C4~7.10 (dd)~120.0C2, C3, C5, C6H3, H5
C5-~155.0H3, H4, H6-
C6~8.10 (d)~140.0C2, C4, C5Piperidine H2'/H6'
5-OH~9.50 (s)-C4, C5, C6H4, H6
Atom Position (Piperidine) ¹H δ (ppm) ¹³C δ (ppm) Key HMBC Correlations Key NOESY Correlations
C2', C6'~3.60 (br)~45.0C2 (C=O)H3', H5', Pyridine H3/H6
C3', C5'~1.65 (m)~25.0C2', C4', C6'H2', H4', H6'
C4'~1.55 (m)~24.0C2', C3', C5', C6'H3', H5'

When studying the interaction of this compound with a biological macromolecule (e.g., a protein), ligand-observed NMR techniques are highly effective. These methods monitor the NMR signals of the small molecule to detect binding, avoiding the need for isotopic labeling of the much larger target.

Carr-Purcell-Meiboom-Gill (CPMG): This is a relaxation-edited ¹H NMR experiment that can filter out signals from molecules that are bound to a large protein. nih.gov If the compound binds to the target, its signals will be significantly broadened or disappear from the CPMG spectrum compared to a reference spectrum, providing clear evidence of interaction. nih.gov

Water-LOGSY (Water-Ligand Observed via Gradient Spectroscopy): This technique relies on the transfer of magnetization from bulk water to the ligand via the protein. For a non-binding molecule, the observed NMR signal is negative. If the molecule binds to the protein, it receives magnetization from water molecules in the binding pocket, and its signal becomes positive, confirming the interaction. sandiego.edu

These methods are powerful for primary screening to identify binding events and can provide an estimate of the binding affinity without requiring detailed structural information of the target. sandiego.edu

High-Resolution Mass Spectrometry (HRMS) for Reaction Mechanism Elucidation and Derivative Characterization

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound and its derivatives. By providing a mass measurement with high accuracy (typically <5 ppm), HRMS can definitively verify the molecular formula. This technique is instrumental in reaction monitoring by identifying key intermediates and byproducts, thereby elucidating reaction mechanisms. Furthermore, when synthesizing derivatives of the parent compound, HRMS quickly confirms the success of the chemical modification by detecting the expected mass shift.

Table 2: Expected HRMS Data for this compound and Potential Derivatives

CompoundMolecular FormulaModificationCalculated Exact Mass [M+H]⁺
Parent CompoundC₁₁H₁₄N₂O₂-207.11280
O-Methyl DerivativeC₁₂H₁₆N₂O₂Methylation (+CH₂)221.12845
O-Acetyl DerivativeC₁₃H₁₆N₂O₂Acetylation (+C₂H₂O)249.12335
Pyridine-N-OxideC₁₁H₁₄N₂O₃Oxidation (+O)223.10772

X-ray Crystallography and Electron Diffraction for Solid-State Structural Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com For this compound, a single-crystal X-ray diffraction study would yield accurate data on bond lengths, bond angles, and torsion angles. nih.gov This analysis would definitively establish the conformation of the piperidine ring, which is expected to adopt a stable chair conformation. nih.gov Crucially, it would also reveal the supramolecular arrangement in the crystal lattice, detailing intermolecular interactions such as hydrogen bonds involving the hydroxyl group and the amide carbonyl oxygen, which dictate the crystal packing. researchgate.net In cases where suitable single crystals are difficult to obtain, electron diffraction techniques can be applied to microcrystalline samples to provide similar structural insights.

Table 3: Hypothetical Single-Crystal X-ray Diffraction Data

ParameterExpected Value / Information
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c
Piperidine ConformationChair
Key Torsion Angle (C3-C2-C(O)-N)Defines orientation of pyridine ring relative to amide plane
Intermolecular InteractionsHydrogen bonding network (e.g., O-H···O=C or O-H···N(pyridine))
Unit Cell Dimensions (a, b, c, β)e.g., a ≈ 8 Å, b ≈ 15 Å, c ≈ 10 Å, β ≈ 95°

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Molecular Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in the molecule and their involvement in hydrogen bonding. The FT-IR spectrum would show characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the amide, and C-N and C-O stretching vibrations. The position and shape of the O-H stretching band, in particular, are highly sensitive to hydrogen bonding; a broad band at lower wavenumbers (e.g., 3200-3400 cm⁻¹) is indicative of strong intermolecular hydrogen bonding. researchgate.netnih.gov Raman spectroscopy provides complementary data, especially for the vibrations of the pyridine ring, which are often strong in the Raman spectrum.

Table 4: Characteristic Vibrational Frequencies

Functional GroupVibration TypeExpected FT-IR Frequency (cm⁻¹)Notes
O-HStretch3200 - 3400 (Broad)Frequency and shape are sensitive to hydrogen bonding. rsc.orgnih.gov
C-H (Pyridine)Stretch3000 - 3100Aromatic C-H stretch.
C-H (Piperidine)Stretch2850 - 2950Aliphatic C-H stretch.
C=O (Amide I)Stretch1630 - 1660Position can be affected by hydrogen bonding.
C=C, C=N (Pyridine)Ring Stretch1550 - 1610Characteristic of the aromatic system.
N-H (Amide II)Bend1510 - 1550Not present in this tertiary amide.
C-NStretch1200 - 1350Amide C-N stretch.

Advanced Chromatographic Methods for Complex Mixture Analysis and Stereoisomer Separation (e.g., Chiral HPLC)

Advanced chromatographic techniques are essential for the purification, purity assessment, and analysis of this compound. High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase mode, is the primary method for determining the purity of a sample and for isolating the compound from reaction mixtures. sielc.com While the parent compound is achiral, many of its derivatives could contain stereocenters. For such cases, Chiral HPLC is indispensable for separating the enantiomers or diastereomers. nih.gov This is critical in pharmaceutical research, as different stereoisomers can have vastly different biological activities. The development of a robust chiral separation method is a key step in the characterization of any chiral derivative of this scaffold. nih.gov

Table 5: Example Reverse-Phase HPLC Method for Purity Analysis

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient10% B to 90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 270 nm
Column Temperature30 °C

Molecular Interactions and Biochemical Mechanisms of Action Acellular/in Vitro Focus

In Vitro Enzyme Inhibition and Activation Studies with Purified Proteins

No specific data from in vitro enzyme inhibition or activation studies involving purified proteins and 1-[(5-Hydroxy-2-pyridinyl)carbonyl]-piperidine are available in the reviewed scientific literature. While the piperidine (B6355638) and pyridine (B92270) moieties are present in various enzyme inhibitors, no studies have been found that specifically test this compound's activity against enzymes such as monoamine oxidase (MAO) or cyclooxygenase (COX), or any other purified enzyme.

Receptor Binding and Ligand-Target Interaction Assays Using Isolated Receptors

There is no publicly available information from receptor binding assays or other ligand-target interaction studies that have been conducted with this compound using isolated receptors. Therefore, its affinity and selectivity profile for any specific receptor remains uncharacterized.

Biophysical Characterization of Protein-Ligand Complexes (e.g., ITC, SPR, MST)

No biophysical studies utilizing techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or MicroScale Thermophoresis (MST) have been published for this compound. Such studies are crucial for characterizing the thermodynamics and kinetics of ligand-protein interactions, but this information is not available for the specified compound.

Structure-Activity Relationship (SAR) Studies Correlating Structural Changes with In Vitro Biological Activity

While structure-activity relationship (SAR) studies have been conducted on various classes of piperidine-containing compounds for numerous biological targets, no such studies have been found that specifically include this compound or its analogues. Therefore, there is no available data correlating structural modifications of this compound with its in vitro biological activity.

Cell-Free Biochemical Pathway Modulation Studies

There is no information available from cell-free biochemical pathway modulation studies for this compound.

Theoretical and Emerging Applications in Chemical Biology and Material Science

Development of 1-[(5-Hydroxy-2-pyridinyl)carbonyl]-piperidine as a Molecular Probe for Specific Biological Pathways

The inherent chemical properties of this compound make it a promising scaffold for the development of molecular probes. Its structure allows for modifications that could introduce fluorophores or other reporter groups, enabling the visualization and study of specific biological processes. For instance, derivatives of piperidine (B6355638) have been investigated for their activity against monoamine oxidase (MAO) enzymes, which are significant in neurological pathways. The development of a labeled version of this compound could facilitate the mapping of these enzymes in tissues or cells, providing insights into neurological disorders.

Furthermore, the core structure is suitable for the attachment of reactive handles, which would allow for covalent labeling of target proteins. This approach is invaluable for identifying and characterizing the binding partners of a particular compound within a complex biological system. The hydroxyl group on the pyridine (B92270) ring, for example, could be functionalized to create a photoaffinity label, which upon activation by light, would covalently bind to nearby biomolecules.

Exploration as a Scaffold for Rational Design of Chemical Biology Tools

The this compound framework serves as a valuable starting point for the rational design of novel chemical biology tools. By systematically modifying the piperidine and pyridine rings, researchers can fine-tune the compound's steric and electronic properties to achieve desired biological activities. This approach has been successfully applied to piperidine derivatives to develop potent and selective inhibitors for various enzymes.

A notable example is the structure-activity relationship (SAR) studies conducted on piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. These studies have led to the development of analogs with improved pharmacokinetic properties and potent synergistic effects with other anti-tuberculosis agents. The insights gained from such studies can guide the design of new tools based on the this compound scaffold to probe other biological systems.

The following table summarizes the key structural modifications and their impact on the biological activity of piperidine-based compounds, providing a roadmap for future design efforts.

Modification SiteType of ModificationPotential Impact on Biological Activity
Piperidine RingIntroduction of substituentsAltering binding affinity and selectivity
Pyridine RingModification of the hydroxyl groupModulating solubility and cell permeability
Carbonyl LinkerReplacement with other functional groupsChanging conformational flexibility and stability

Investigation in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry explores the non-covalent interactions between molecules, leading to the formation of organized, higher-order structures. The structure of this compound, with its hydrogen bond donor (hydroxyl group) and acceptor (carbonyl oxygen and pyridine nitrogen) sites, makes it an interesting candidate for studies in self-assembly.

While direct research on the supramolecular behavior of this specific compound is limited, related studies on piperazine-containing compounds demonstrate the potential for forming intricate hydrogen-bonded networks. It is hypothesized that this compound could form one-dimensional chains or more complex three-dimensional architectures through hydrogen bonding and π-π stacking interactions between the pyridine rings. Such self-assembled structures could find applications in areas like crystal engineering and the development of novel biomaterials.

Potential Applications in Functional Materials and Sensors

The adaptability of the this compound structure also extends to the realm of material science. The incorporation of this compound into polymer matrices has been suggested as a way to enhance their thermal and mechanical properties. The polar nature of the molecule could promote favorable interactions with the polymer chains, leading to improved material performance.

Furthermore, the pyridine nitrogen and hydroxyl group could act as coordination sites for metal ions, opening up the possibility of creating metal-organic frameworks (MOFs) or coordination polymers. These materials are known for their high porosity and large surface areas, making them suitable for applications in gas storage, catalysis, and chemical sensing. A sensor based on a material incorporating this compound could, for example, exhibit a detectable change in its optical or electronic properties upon binding to a specific analyte.

Q & A

Q. What are the recommended synthetic routes for 1-[(5-Hydroxy-2-pyridinyl)carbonyl]-piperidine, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves coupling 5-hydroxypyridine-2-carboxylic acid derivatives with piperidine under alkaline conditions. For example, describes a similar synthesis using NaOH in dichloromethane for a related piperidine-pyridine compound, achieving 99% purity after multiple washes and solvent removal steps . Optimization may include:

  • Temperature control : Maintain 0–5°C during acid chloride formation to minimize side reactions.
  • Solvent selection : Dichloromethane or THF are preferred for their inertness and solubility properties.
  • Workup protocols : Sequential washing with NaHCO₃ (to remove unreacted acid) and brine (to remove residual base) ensures purity.

Q. How should researchers handle safety and storage of this compound?

Methodological Answer: Refer to standardized safety protocols for pyridine-piperidine derivatives ( ):

  • Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
  • Handling : Use PPE (gloves, goggles) and fume hoods to avoid inhalation (H313 hazard) or skin contact (H315 hazard) .
  • Emergency measures : For spills, neutralize with sodium bicarbonate and collect in chemical waste containers (P501 guidelines) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR can confirm the piperidine ring conformation and pyridinyl-carbonyl linkage. For example, highlights NIST-recommended parameters for piperidine derivatives, such as δ 1.4–2.6 ppm (piperidine protons) and δ 165–170 ppm (carbonyl carbon) .
  • Mass spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., C₁₁H₁₂N₂O₂: theoretical 220.09 g/mol).
  • HPLC : Use C18 columns with UV detection at 254 nm to assess purity (≥95% as per ) .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on the compound’s electronic properties?

Methodological Answer: Contradictions in dipole moments or charge distribution (e.g., ’s analysis of similar pyridine-piperidine systems) can be addressed via:

  • DFT calculations : Use Gaussian or ORCA software to model electron density maps and HOMO-LUMO gaps. For example, employed B3LYP/6-31G(d) to analyze π-π interactions in pyridinyl-carbonyl systems .
  • Comparative analysis : Cross-validate results with crystallographic data (e.g., Cambridge Structural Database) to resolve ambiguities in resonance structures.

Q. What strategies are effective for studying the compound’s potential pharmacological mechanisms?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding affinity with target proteins (e.g., kinases or GPCRs). ’s IUPAC-named analogs suggest prioritizing receptors with hydrophobic binding pockets .
  • In vitro assays : Pair with functional assays (e.g., cAMP ELISA for GPCR activity) to validate computational predictions.
  • Structure-activity relationships (SAR) : Modify substituents on the pyridine ring (e.g., ’s catalog of pyridine derivatives) to isolate critical pharmacophores .

Q. How can researchers design experiments to address conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer: Adopt an embedded experimental design () combining quantitative and qualitative methods:

  • Quantitative : Measure solubility in DMSO, water, and ethanol via UV-Vis spectroscopy (λ_max ~270 nm for pyridine derivatives).
  • Qualitative : Use SEM or dynamic light scattering to observe aggregation trends in mixed solvents.
  • Statistical analysis : Apply ANOVA to compare batch-to-batch variability (e.g., ’s 99% purity benchmark) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.